molecular formula C28H29N3O3S B2401511 N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932344-65-5

N-benzyl-4-((1-benzyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2401511
CAS No.: 932344-65-5
M. Wt: 487.62
InChI Key: HVOINCPEWUHHCC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including amide and carboxamide groups. It also contains a thieno[3,2-d]pyrimidinone ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thieno[3,2-d]pyrimidinone ring suggests that the compound may exhibit aromaticity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide and carboxamide groups might be involved in condensation or hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make the compound soluble in polar solvents .

Scientific Research Applications

Chemical Modification for Biological Property Optimization

Research by Ukrainets et al. (2015) explored chemical modifications to optimize biological properties of related compounds. They investigated the effects of methylation on the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, demonstrating that such modifications can lead to increased biological activity, particularly for derivatives with specific substituents (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Stereoselective Cyclization in Compound Synthesis

Noguchi et al. (2003) highlighted a method for stereoselective pyrroline-ring formation through the cyclization of conjugated azomethine ylides, which is crucial in the synthesis of pyrido[1,2-a]pyrimidine derivatives (Noguchi, Shirai, Nakashima, Arai, Nishida, Yamamoto, & Kakehi, 2003).

Antimicrobial Activity Study

Kolisnyk et al. (2015) synthesized derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides and assessed their antimicrobial activity. Their research demonstrated that these compounds exhibited significant activity against certain bacterial strains and fungi (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Apoptosis Induction in Cancer Research

Kemnitzer et al. (2009) discovered that certain derivatives, including N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine, induce apoptosis in cancer cells. This discovery is important for developing cancer therapeutics (Kemnitzer, Sirisoma, May, Tseng, Drewe, & Cai, 2009).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, if the compound exhibits biological activity, it could be studied as a potential pharmaceutical agent .

Mechanism of Action

Target of Action

The compound contains a benzyl group, which is known to interact with various biological targets

Mode of Action

The compound’s structure suggests it might undergo reactions at the benzylic position, which is a common feature of benzyl compounds . These reactions could include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific biological targets and the biochemical environment in which the compound is present.

Biochemical Pathways

Benzyl compounds are known to exhibit enhanced reactivity due to the low bond dissociation energy for benzylic c−h bonds . This reactivity could potentially affect various biochemical pathways, depending on the compound’s specific targets and mode of action.

Properties

IUPAC Name

N-benzyl-4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c32-26(29-17-20-7-3-1-4-8-20)23-13-11-22(12-14-23)19-31-27(33)25-24(15-16-35-25)30(28(31)34)18-21-9-5-2-6-10-21/h1-10,15-16,22-23H,11-14,17-19H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOINCPEWUHHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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